Thiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(2-thienyl)-
Overview
Description
Thiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(2-thienyl)- is a heterocyclic compound that features a thiazole ring fused with a pyrazole and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(2-thienyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a thiazole ring, followed by the introduction of the pyrazole and thiophene groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound with high consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Thiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(2-thienyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different properties and applications.
Scientific Research Applications
Thiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(2-thienyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, possibly acting as an active pharmaceutical ingredient or a lead compound in drug discovery.
Industry: It can be used in the development of advanced materials, such as polymers or electronic components, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Thiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(2-thienyl)- depends on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Thiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(2-thienyl)- include other heterocyclic compounds with thiazole, pyrazole, or thiophene rings, such as:
- Thiazole, 2-(1H-pyrazol-1-yl)-4-(2-thienyl)-
- Thiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(3-thienyl)-
- Thiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(2-furyl)-
Uniqueness
What sets Thiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(2-thienyl)- apart from similar compounds is its specific combination of functional groups and ring structures, which confer unique electronic, steric, and chemical properties
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-thiophen-2-yl-1,3-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S2/c1-8-6-9(2)15(14-8)12-13-10(7-17-12)11-4-3-5-16-11/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLWDPVNLMKTST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)C3=CC=CS3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363197 | |
Record name | Thiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111836-91-0 | |
Record name | Thiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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